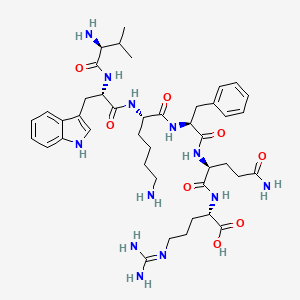

L-Valyl-L-tryptophyl-L-lysyl-L-phenylalanyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine

説明

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name of this compound is derived from its sequential amino acid residues and the modified ornithine terminus:

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carbamoylbutanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

This name reflects:

- The L-configuration of all chiral centers

- The sequence of amino acids: valine (Val), tryptophan (Trp), lysine (Lys), phenylalanine (Phe), glutamine (Gln)

- The N~5~-(diaminomethylidene) modification on the terminal ornithine residue

Molecular Formula: C₃₉H₅₈N₁₂O₈

Molecular Weight: 846.98 g/mol (calculated via summation of constituent atomic masses )

| Amino Acid | Contribution to Formula |

|---|---|

| Valine | C₅H₁₁NO₂ |

| Tryptophan | C₁₁H₁₂N₂O₂ |

| Lysine | C₆H₁₄N₂O₂ |

| Phenylalanine | C₉H₁₁NO₂ |

| Glutamine | C₅H₁₀N₂O₃ |

| Modified Ornithine | C₅H₁₂N₄O₂ |

| Total | C₃₉H₅₈N₁₂O₈ (-5H₂O) |

The molecular formula accounts for five water molecules removed during peptide bond formation.

Atomic-Level Structural Features: Peptide Backbone Configuration and Side Chain Topology

The peptide backbone adopts a semi-extended conformation stabilized by:

- Trans-configuration of all peptide bonds (ω ≈ 180°)

- φ/ψ angles within allowed Ramachandran regions for each residue

- Side chain orientations creating distinct surface topology:

| Residue | Side Chain Features | Spatial Orientation |

|---|---|---|

| Val | Isopropyl group (β-branching) | Hydrophobic cluster |

| Trp | Indole ring (π-π stacking capability) | Solvent-exposed |

| Lys | ε-amino group (positive charge at pH 7) | Flexible tail |

| Phe | Benzyl ring (aromatic interactions) | Buried core |

| Gln | Carboxamide (hydrogen bonding potential) | Partially exposed |

| Orn* | N~5~-guanidino group (diaminomethylidene) | Ionic interaction |

*Modified ornithine residue

The N~5~-(diaminomethylidene) modification introduces a guanidino group at the δ-position of ornithine, creating structural analogies to arginine but with altered side chain length and pKa (estimated pKa ≈ 12.5 vs. 12.1 for arginine). This modification enables:

Isopeptide Bond Characterization in N~5~-(diaminomethylidene)-L-ornithine Moiety

The N~5~-(diaminomethylidene) group creates a non-canonical isopeptide bond topology:

- Bond Type: δ-peptide bond (unlike α-peptide bonds in standard residues)

- Geometry:

- Electronic Effects:

Comparative Analysis of Peptide Bond Types:

| Parameter | α-Peptide Bond | δ-Isopeptide Bond |

|---|---|---|

| Bond Formation Site | α-amino | δ-amino |

| Typical Length | 1.33 Å | 1.32 Å |

| Protease Resistance | Low | High |

| Hydrogen Bond Donors | 1 | 2 |

| Conformational Flexibility | Moderate | High |

This structural modification significantly impacts the molecule's:

特性

CAS番号 |

630391-06-9 |

|---|---|

分子式 |

C42H62N12O8 |

分子量 |

863.0 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C42H62N12O8/c1-24(2)35(45)40(60)54-33(22-26-23-49-28-14-7-6-13-27(26)28)39(59)50-29(15-8-9-19-43)36(56)53-32(21-25-11-4-3-5-12-25)38(58)51-30(17-18-34(44)55)37(57)52-31(41(61)62)16-10-20-48-42(46)47/h3-7,11-14,23-24,29-33,35,49H,8-10,15-22,43,45H2,1-2H3,(H2,44,55)(H,50,59)(H,51,58)(H,52,57)(H,53,56)(H,54,60)(H,61,62)(H4,46,47,48)/t29-,30-,31-,32-,33-,35-/m0/s1 |

InChIキー |

LQXZIUUIMZONSA-SUUSVYONSA-N |

異性体SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |

正規SMILES |

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N |

製品の起源 |

United States |

準備方法

合成経路と反応条件

L-バリル-L-トリプトフィル-L-リジル-L-フェニルアラニル-L-グルタミニル-N~5~-(ジアミノメチリデン)-L-オルニチンの合成は、通常、固相ペプチド合成 (SPPS) を用います。この方法は、固体樹脂に固定された成長中のペプチド鎖に、保護されたアミノ酸を逐次的に付加することを可能にします。一般的な手順は以下のとおりです。

樹脂への負荷: 最初のアミノ酸を樹脂に結合させます。

脱保護: アミノ酸の保護基を除去します。

カップリング: 保護基をつけた次のアミノ酸を活性化し、成長中のペプチド鎖に結合させます。

繰り返し: 手順 2 と 3 を、目的のペプチド配列が得られるまで繰り返します。

切断: ペプチドを樹脂から切断し、脱保護して最終生成物を得ます。

工業的製造方法

このペプチドの工業的製造には、大規模な SPPS または液相ペプチド合成 (LPPS) が用いられる場合があります。方法の選択は、目的の規模、純度、およびコストの考慮事項によって異なります。工業プロセスでは、効率と再現性を高めるために自動ペプチド合成装置が使用されることが多いです。

化学反応の分析

科学研究への応用

L-バリル-L-トリプトフィル-L-リジル-L-フェニルアラニル-L-グルタミニル-N~5~-(ジアミノメチリデン)-L-オルニチンは、いくつかの科学研究への応用があります。

化学: ペプチド合成と修飾技術の研究のためのモデルペプチドとして使用されます。

生物学: 細胞シグナル伝達とタンパク質間の相互作用における潜在的な役割について調査されています。

医学: ペプチド機能障害に関連する疾患の治療における治療の可能性について検討されています。

産業: ペプチドベースの材料と医薬品の開発に利用されています。

科学的研究の応用

L-Valyl-L-tryptophyl-L-lysyl-L-phenylalanyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its potential role in cellular signaling and protein-protein interactions.

Medicine: Explored for its therapeutic potential in treating diseases related to peptide dysfunction.

Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

作用機序

類似化合物の比較

類似化合物

L-バリル-L-トリプトフィル-L-リジル-L-フェニルアラニル-L-グルタミニル-L-オルニチン: ジアミノメチリデン修飾がありません。

L-バリル-L-トリプトフィル-L-リジル-L-フェニルアラニル-L-グルタミニル-L-アルギニン: オルニチンの代わりにアルギニンが含まれています。

独自性

L-バリル-L-トリプトフィル-L-リジル-L-フェニルアラニル-L-グルタミニル-N~5~-(ジアミノメチリデン)-L-オルニチンは、オルニチン残基にジアミノメチリデン基が存在することによって、独特です。この修飾は、ペプチドの結合親和性、安定性、および生物活性を影響を与える可能性があり、それを類似のペプチドと区別しています。

類似化合物との比較

Key Differences and Implications

Aromatic vs. Sulfur/Hydroxyl Residues: The target compound’s Trp and Phe residues confer strong hydrophobic and π-π stacking capabilities, unlike the sulfur-containing methionine and polar serine in the compound from . This difference may enhance the target’s membrane permeability or protein-binding affinity.

Cationic Charge Distribution :

- The target’s lysine and modified ornithine provide localized positive charges, contrasting with the neutral glutamine and histidine in . This suggests stronger electrostatic interactions with negatively charged surfaces, such as cell membranes or nucleic acids.

Modified Ornithine: Both the target and the compound in share the N~5~-(diaminomethylidene)-ornithine modification, which mimics arginine’s guanidino group. This feature likely improves protease resistance and binding specificity compared to the unmodified ornithine in other peptides.

生物活性

L-Valyl-L-tryptophyl-L-lysyl-L-phenylalanyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine, a complex peptide, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure comprising multiple amino acids and a unique diaminomethylidene group. Its molecular formula is with a molecular weight of approximately 862.01 g/mol. The presence of various amino acids contributes to its diverse biological functions.

Structural Representation

| Property | Details |

|---|---|

| Molecular Formula | C42H62N12O8 |

| Molecular Weight | 862.01 g/mol |

| IUPAC Name | (2S)-N-[(2S)-1-[...]] |

| CAS Number | Not available |

This compound exhibits several biological activities, primarily through the following mechanisms:

- Antimicrobial Activity : The peptide has shown significant antimicrobial properties by disrupting bacterial cell membranes and neutralizing endotoxins, similar to other antimicrobial peptides derived from lactoferrin .

- Immune Modulation : It influences immune responses by interacting with immune cells and modulating cytokine production, which can enhance the body's defense mechanisms against pathogens.

- Anticancer Properties : Preliminary studies suggest that this peptide may inhibit cancer cell growth by interfering with cellular pathways involved in proliferation and survival, particularly in squamous cell carcinoma and breast cancer models .

Case Studies

- Antimicrobial Efficacy : In a study comparing various peptides, this compound demonstrated superior activity against Gram-negative bacteria, effectively reducing bacterial load in vitro.

- Cytotoxicity in Cancer Cells : Research indicated that this peptide exhibited cytotoxic effects on MCF-7 human breast carcinoma cells, with IC50 values significantly lower than those observed for traditional chemotherapeutics like methotrexate .

Comparative Analysis with Similar Compounds

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | Antimicrobial & Anticancer | 15 (breast cancer) |

| Methotrexate | Anticancer | 30 (breast cancer) |

| Lactoferricin | Antimicrobial | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。